molecular formula C15H17Cl2NO3S2 B2662185 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034586-76-8

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No. B2662185
M. Wt: 394.33
InChI Key: INIFCXBSZBOGTF-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide”, also known as DTPS, is an organic compound with a molecular formula C15H17Cl2NO3S. It contains a thiophene ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular weight of DTPS is 394.33. The thiophene ring in its structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including thiophene derivatives, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Organosulfur Compounds in Petroleum Biodegradation

Research on organosulfur compounds, such as those found in petroleum, emphasizes the importance of understanding their biodegradation pathways and toxicological impacts. Organosulfur compounds, including condensed thiophenes like dibenzothiophene (DBT), are significant due to their presence in fossil fuels and their environmental implications. Biodegradation studies of these compounds, focusing on metabolites produced in laboratory cultures, offer insights into potential environmental and biotechnological applications for managing pollution and enhancing bioremediation processes (Kropp & Fedorak, 1998).

Thiophene Analogues and Carcinogenic Evaluation

Investigations into thiophene analogues of known carcinogens highlight the complex interactions between chemical structure and biological activity. The synthesis and evaluation of thiophene compounds as potential carcinogens underscore the need for comprehensive toxicological assessments in drug development and environmental health. This research avenue is crucial for identifying and mitigating risks associated with chemical exposures (Ashby et al., 1978).

Synthesis and Applications of Thiophenes

The synthesis of thiophene derivatives attracts significant attention due to their wide range of bioactivities and applications in medicinal chemistry. Thiophene derivatives exhibit antimicrobial, anticancer, and antihypertensive activities, among others. Their role in drug markets and various other fields, including organic materials and agrochemicals, demonstrates the versatility and importance of thiophene-based compounds in scientific research and technological advancements (Xuan, 2020).

Environmental Estrogens and Methoxychlor

Methoxychlor, a proestrogenic chlorinated hydrocarbon pesticide, serves as a model for studying the impact of environmental estrogens. Research into its metabolism, producing the active estrogenic form HPTE, and its effects on fertility and development, offers valuable insights into the toxicological significance of environmental contaminants and their potential risks to human health and ecosystems (Cummings, 1997).

Future Directions

Thiazole derivatives, including thiophenes, have been the subject of much research due to their diverse biological activities . Future research may focus on designing and developing new compounds related to this scaffold with lesser side effects .

properties

IUPAC Name

2,5-dichloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3S2/c16-12-3-4-13(17)15(10-12)23(20,21)18-7-5-11(6-8-19)14-2-1-9-22-14/h1-4,9-11,18-19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFCXBSZBOGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

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